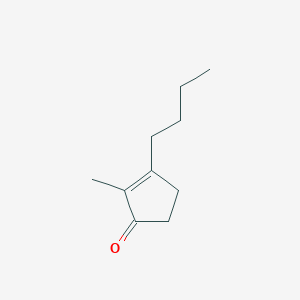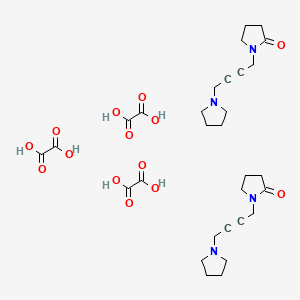
Oxotremorine sesquioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxotremorine sesquioxalate is a compound that acts as a selective muscarinic acetylcholine receptor agonist. It is primarily used in research to study the effects of muscarinic receptor activation, particularly in the context of neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease .
Méthodes De Préparation
The synthesis of oxotremorine sesquioxalate involves the reaction of oxotremorine with oxalic acid. The reaction typically occurs under controlled conditions to ensure the formation of the sesquioxalate salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .
Analyse Des Réactions Chimiques
Oxotremorine sesquioxalate undergoes various chemical reactions, including:
Oxidation: Oxotremorine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert oxotremorine into reduced forms, which may have different biological activities.
Substitution: Substitution reactions involving oxotremorine can lead to the formation of various analogs with modified properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Oxotremorine sesquioxalate has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of muscarinic receptor agonists.
Biology: Researchers use this compound to investigate the role of muscarinic receptors in various biological processes, including neurotransmission and signal transduction.
Medicine: The compound is used in preclinical studies to explore potential therapeutic applications for neurodegenerative diseases, such as Parkinson’s disease and Alzheimer’s disease.
Industry: This compound is used in the development of new drugs targeting muscarinic receptors.
Mécanisme D'action
Oxotremorine sesquioxalate exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. This activation can modulate various physiological processes, including neurotransmitter release, ion channel activity, and gene expression. The specific molecular targets and pathways involved depend on the subtype of muscarinic receptor activated .
Comparaison Avec Des Composés Similaires
Oxotremorine sesquioxalate is unique compared to other muscarinic receptor agonists due to its specific binding affinity and selectivity for certain receptor subtypes. Similar compounds include:
Oxotremorine: The parent compound, which also acts as a muscarinic receptor agonist.
Oxotremorine-M: A derivative with slightly different pharmacological properties.
Pilocarpine: Another muscarinic receptor agonist used in research and clinical settings.
These compounds share similar mechanisms of action but differ in their binding affinities, selectivities, and pharmacokinetic profiles, making this compound a valuable tool for specific research applications.
Propriétés
Numéro CAS |
6109-69-9 |
|---|---|
Formule moléculaire |
C30H42N4O14 |
Poids moléculaire |
682.7 g/mol |
Nom IUPAC |
oxalic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one |
InChI |
InChI=1S/2C12H18N2O.3C2H2O4/c2*15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;3*3-1(4)2(5)6/h2*1-2,5-11H2;3*(H,3,4)(H,5,6) |
Clé InChI |
OOSKKJWVASATRO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC#CCN2CCCC2=O.C1CCN(C1)CC#CCN2CCCC2=O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


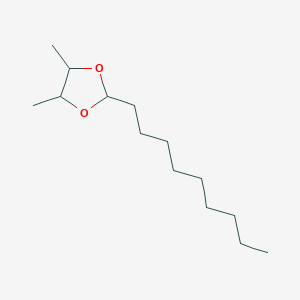
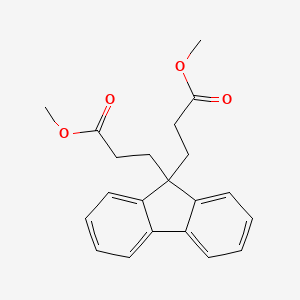
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
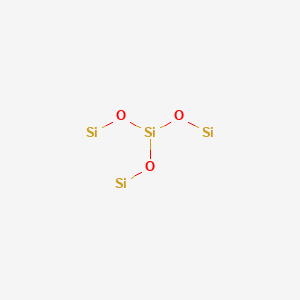


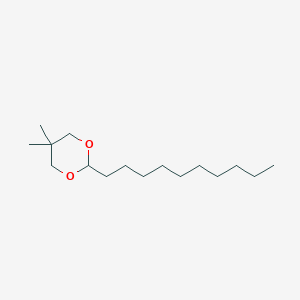

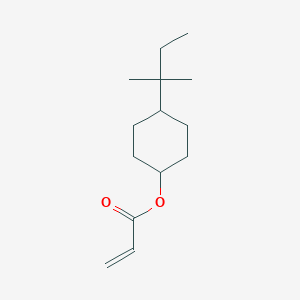
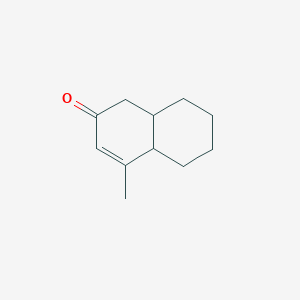
![3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol](/img/structure/B14729208.png)
![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)
